molecular formula C8H8N2O2 B1288856 Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 40740-43-0

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1288856
CAS No.: 40740-43-0
M. Wt: 164.16 g/mol
InChI Key: HQBXXDPQBFVNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.

Scientific Research Applications

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the pyrrole ring play crucial roles in the compound’s interaction with biological molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a cyano group.

    Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Contains a bromine atom instead of a cyano group.

    Methyl 4-nitro-1-methyl-1H-pyrrole-2-carboxylate: Features a nitro group in place of the cyano group.

Uniqueness

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

Properties

IUPAC Name

methyl 4-cyano-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-5-6(4-9)3-7(10)8(11)12-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBXXDPQBFVNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.